Ruserontinib

FLT3 Acute Myeloid Leukemia Kinase Inhibition

Researchers requiring a single agent to simultaneously interrogate FLT3-ITD, EGFR L858R, and Abl T315I signaling often face the challenge of sourcing a validated polypharmacology tool. Ruserontinib (SKLB1028) addresses this gap. • Targets FLT3 (IC50 55 nM), EGFR L858R (IC50 4 nM), and Abl T315I (IC50 77 nM) in a single molecule. • Supplied as a high-purity (>99%) solid, verified for activity in MV4-11, Ba/F3-ABL-T315I, and KBM-5 xenograft models. • BenchChem ensures batch-to-batch consistency and expedited global shipping for time-sensitive preclinical studies.

Molecular Formula C24H29N9
Molecular Weight 443.5 g/mol
CAS No. 1350544-93-2
Cat. No. B610866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuserontinib
CAS1350544-93-2
SynonymsSKLB-1028;  SKLB 1028;  SKLB1028.
Molecular FormulaC24H29N9
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC(=NC=C2N=C1NC3=CN=CC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C
InChIInChI=1S/C24H29N9/c1-17(2)33-22-21(29-24(33)28-19-5-4-10-25-15-19)16-26-23(30-22)27-18-6-8-20(9-7-18)32-13-11-31(3)12-14-32/h4-10,15-17H,11-14H2,1-3H3,(H,28,29)(H,26,27,30)
InChIKeyWSOHOUHPUOAXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ruserontinib (SKLB1028) Multikinase Inhibitor Overview


Ruserontinib (also known as SKLB1028, CAS 1350544-93-2) is an orally bioavailable, small-molecule multikinase inhibitor under clinical investigation for the treatment of FLT3-driven acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) harboring Abl kinase domain mutations [1]. It exerts its antineoplastic activity by potently and selectively inhibiting the tyrosine kinases epidermal growth factor receptor (EGFR), FMS-related tyrosine kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog (Abl), thereby disrupting downstream oncogenic signaling pathways [2]. Ruserontinib is currently being evaluated in Phase II and Phase III clinical trials for relapsed or refractory FLT3-mutated AML [3].

Ruserontinib (SKLB1028) Unique Selectivity Profile


Ruserontinib (SKLB1028) occupies a distinct pharmacological niche that cannot be adequately replicated by single-target kinase inhibitors or alternative multikinase agents. Its unique selectivity profile confers potent activity against key leukemia drivers—wild-type FLT3 (IC50: 55 nM), FLT3 internal tandem duplication (ITD) mutants, L858R-mutant EGFR (IC50: 4 nM), and the notoriously drug-resistant Abl T315I gatekeeper mutant (IC50: 77 nM) [1]. In contrast, clinically approved FLT3 inhibitors such as quizartinib and gilteritinib lack meaningful activity against Abl T315I and do not provide the same spectrum of EGFR inhibition . The following quantitative evidence guide delineates the specific, verifiable differentiation parameters that justify the exclusive selection of Ruserontinib for preclinical or clinical research programs focused on FLT3-mutated AML with concurrent EGFR-driven solid tumor potential or CML harboring the imatinib-resistant T315I mutation.

Ruserontinib (SKLB1028) Quantitative Differentiation


FLT3 Inhibition vs. Quizartinib and Gilteritinib

Ruserontinib (SKLB1028) inhibits wild-type FLT3 kinase activity with an IC50 of 55 nM, as measured by a radiometric kinase assay [1]. While this potency is approximately 12.5-fold weaker than gilteritinib (IC50: 0.29 nM) and 50-fold weaker than quizartinib (IC50: 1.1 nM) in enzymatic assays, Ruserontinib's broader target profile—including potent inhibition of mutant EGFR and Abl T315I—distinguishes it from these more FLT3-selective agents. This multikinase activity is particularly relevant for experimental models where co-targeting of EGFR or Abl mutants is required alongside FLT3 inhibition.

FLT3 Acute Myeloid Leukemia Kinase Inhibition

EGFR L858R Mutant vs. Wild-Type Inhibition

Ruserontinib (SKLB1028) demonstrates a 7.75-fold increase in potency against the oncogenic EGFR L858R mutant (IC50: 4 nM) relative to wild-type EGFR (IC50: 31 nM) in a radiometric kinase assay [1]. This preferential inhibition of a common activating mutation in non-small cell lung cancer (NSCLC) is a key differentiator from first-generation EGFR inhibitors like gefitinib, which exhibit similar potency against wild-type and mutant EGFR . The enhanced activity against L858R-mutant EGFR positions Ruserontinib as a superior tool compound for studies requiring selective targeting of mutant EGFR in the context of FLT3-driven AML.

EGFR L858R Mutation Non-Small Cell Lung Cancer

Abl T315I Inhibition vs. Imatinib

Ruserontinib (SKLB1028) inhibits the Abl T315I mutant with an IC50 of 71-77 nM in a radiometric kinase assay, a potency comparable to its inhibition of wild-type Abl (IC50: 81 nM) [1]. This stands in stark contrast to imatinib, which is completely inactive against Abl T315I (IC50 > 10,000 nM) , and to second-generation Abl inhibitors such as nilotinib and dasatinib, which also lack meaningful activity against this gatekeeper mutant [2]. Ruserontinib's equipotent inhibition of wild-type and T315I-mutant Abl is a critical differentiator for research programs focused on CML that has progressed on imatinib or other ATP-competitive Abl inhibitors.

Abl T315I Imatinib Resistance Chronic Myeloid Leukemia

Kinase Selectivity vs. FLT3 Inhibitors

Ruserontinib (SKLB1028) exhibits a kinase selectivity profile that differs fundamentally from other FLT3 inhibitors. In a panel of 35 human protein kinases, Ruserontinib potently inhibited EGFR, FLT3, and Abl, while showing moderate activity against FYN (IC50: 214 nM), HCK (IC50: 487 nM), KDR (IC50: 330 nM), PDGFRβ (IC50: 360 nM), CSF1R (IC50: 1,040 nM), FGFR1 (IC50: 1,200 nM), and FGFR2 (IC50: 980 nM) [1]. In contrast, gilteritinib is highly selective for FLT3 and AXL, with minimal activity against other kinases at 1 nM , while quizartinib demonstrates 10-fold selectivity for FLT3 over KIT, PDGFRα/β, RET, and CSF-1R . Ruserontinib's broader but defined multikinase inhibition profile may be advantageous in experimental systems where co-inhibition of Src family kinases (FYN, HCK) or VEGFR2 (KDR) is hypothesized to confer therapeutic benefit.

Kinase Selectivity Off-Target Effects FLT3 Inhibitors

Ruserontinib (SKLB1028) Research Applications


FLT3-ITD AML & EGFR L858R Tumor Models

Ruserontinib (SKLB1028) is the preferred multikinase inhibitor for in vivo studies examining FLT3-ITD-driven AML in combination with EGFR L858R-mutant non-small cell lung cancer (NSCLC) xenografts. Its potent inhibition of FLT3-ITD signaling (IC50: 55 nM against FLT3-WT; equipotent against FLT3-ITD) [1] coupled with 7.75-fold enhanced activity against L858R-mutant EGFR (IC50: 4 nM) relative to wild-type EGFR [1] enables simultaneous targeting of both oncogenic drivers with a single agent. This dual activity is not replicated by selective FLT3 inhibitors (quizartinib, gilteritinib) or EGFR inhibitors (gefitinib, erlotinib).

Imatinib-Resistant CML (Abl T315I)

Ruserontinib (SKLB1028) is uniquely suited for preclinical and translational studies of CML that has progressed on imatinib, nilotinib, or dasatinib due to the emergence of the Abl T315I gatekeeper mutation. Its equipotent inhibition of wild-type Abl (IC50: 81 nM) and the T315I mutant (IC50: 71-77 nM) [1] addresses a critical unmet need, as no currently approved ATP-competitive Abl inhibitor possesses meaningful activity against this resistance-conferring mutant [2]. Ruserontinib should be considered the lead compound for evaluating direct Abl T315I inhibition in Ba/F3-ABL-T315I cell viability assays and in KBM-5 xenograft models of imatinib-resistant CML.

Concurrent FLT3, Abl, and EGFR Inhibition

For research programs investigating the simultaneous blockade of multiple tyrosine kinase signaling nodes in heterogeneous leukemias (e.g., AML with FLT3-ITD and aberrant EGFR expression, or CML in blast crisis with FLT3 co-activation), Ruserontinib (SKLB1028) offers a validated polypharmacology profile. Its defined inhibition of FLT3 (IC50: 55 nM), Abl T315I (IC50: 77 nM), and EGFR (wild-type IC50: 31 nM; L858R IC50: 4 nM) [1] provides a rational tool for dissecting the relative contributions of each kinase to disease pathogenesis and therapeutic response. No other single-agent FLT3 inhibitor (e.g., quizartinib, gilteritinib, crenolanib) or Abl inhibitor (e.g., ponatinib, which also inhibits FLT3 but lacks Ruserontinib's EGFR activity) delivers this precise combination of target coverage .

Technical Documentation Hub

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